molecular formula C16H22N2O B362340 (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537702-17-3

(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B362340
CAS No.: 537702-17-3
M. Wt: 258.36g/mol
InChI Key: ZWNBWCVUVNPLKO-UHFFFAOYSA-N
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Description

(1-(2-Cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . The structure is specifically substituted at the 1-position with a 2-cyclohexylethyl chain and at the 2-position with a hydroxymethyl group, making it a valuable building block for the synthesis of more complex molecules. The benzimidazole nucleus is a well-documented pharmacophore with a broad spectrum of reported biological activities. Research on analogous structures, particularly 2-cyclohexylethyl-substituted benzimidazoles, has demonstrated excellent and selective tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with MIC values as low as 0.75 to 1.5 μg/mL . The presence of the 2-cyclohexylethyl moiety appears to be a key structural feature for this high antimycobacterial potency and selectivity over non-malignant eukaryotic cells . Furthermore, the hydroxymethyl group at the 2-position offers a versatile handle for further chemical functionalization, such as etherification or esterification, allowing researchers to explore structure-activity relationships (SAR) and develop novel derivatives . This compound is presented For Research Use Only (RUO) and is intended for use as a standard or intermediate in laboratory synthesis. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNBWCVUVNPLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Glycolic Acid

The benzimidazole core is constructed via acid-catalyzed condensation between o-phenylenediamine and glycolic acid (2-hydroxyacetic acid). Under reflux in hydrochloric acid (HCl), glycolic acid acts as both a carbonyl source and a hydroxyl donor, yielding 2-(hydroxymethyl)-1H-benzimidazole.

Reaction Conditions

  • Catalyst: 4M HCl

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80–90°C, 6–8 hours

  • Yield: ~70% (based on analogous reactions)

Mechanistic Insights

Glycolic acid undergoes dehydration to form an intermediate acyl chloride, which reacts with o-phenylenediamine. Cyclization occurs via nucleophilic attack of the adjacent amine on the carbonyl carbon, followed by aromatization. The hydroxymethyl group remains intact due to the mild acidic conditions.

N-Alkylation with 2-Cyclohexylethyl Bromide

The 1-position nitrogen of 2-(hydroxymethyl)-1H-benzimidazole is alkylated using 2-cyclohexylethyl bromide under basic conditions.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C, 12 hours

  • Molar Ratio: 1:1.2 (benzimidazole:alkylating agent)

  • Yield: ~85%

Challenges and Optimization

  • Regioselectivity: The 1-position nitrogen is preferentially alkylated due to lower steric hindrance compared to the 3-position.

  • Side Reactions: Over-alkylation is mitigated by controlling stoichiometry and reaction time.

Pre-Functionalization of o-Phenylenediamine Prior to Cyclization

Mono-Alkylation of o-Phenylenediamine

o-Phenylenediamine is selectively mono-alkylated at one amine group using 2-cyclohexylethyl bromide.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA)

  • Temperature: 25°C, 4 hours

  • Yield: ~60% (due to competing di-alkylation)

Cyclization with Glycolic Acid

The alkylated intermediate, N-(2-cyclohexylethyl)-o-phenylenediamine, undergoes cyclization with glycolic acid under HCl catalysis.

Key Advantages

  • Direct incorporation of the hydroxymethyl group during ring formation.

  • Avoids post-cyclization functionalization steps.

Yield: ~55% (lower due to steric effects from the pre-installed cyclohexylethyl group).

Reductive Amination Pathway

Formylation of 2-Methylbenzimidazole

Alternative routes involve formylation of 2-methyl-1-(2-cyclohexylethyl)-1H-benzimidazole using the Vilsmeier-Haack reagent (POCl₃/DMF).

Reaction Conditions

  • Reagent: DMF (2 equiv), POCl₃ (1.5 equiv)

  • Temperature: 0°C to 25°C, 3 hours

  • Yield: ~75%

Reduction of the Formyl Group

The resulting 2-formyl derivative is reduced to the primary alcohol using sodium borohydride (NaBH₄).

Conditions

  • Solvent: Methanol

  • Temperature: 25°C, 2 hours

  • Yield: ~90%

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Key Advantages Limitations
12~60%High purity, scalableMultiple steps requiring isolation
22~33%Fewer post-cyclization stepsLow yield due to steric hindrance
33~50%Flexible functionalizationRequires hazardous reagents (POCl₃)

Large-Scale Production Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance alkylation rates but complicate purification.

  • Eco-friendly alternatives: Ethanol/water mixtures reduce environmental impact.

Catalytic Efficiency

  • NH₄Cl catalysis: Improves cyclization yields by 15–20% compared to HCl alone.

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.12 (m, 4H, aromatic), 4.85 (s, 2H, CH₂OH), 3.72 (t, 2H, NCH₂), 1.75–1.10 (m, 13H, cyclohexyl).

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC: >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point: 142–144°C (uncorrected) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of “(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol” with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents Synthesis Highlights Physicochemical/Biological Properties Reference
(1H-Benzo[d]imidazol-2-yl)methanol - 1H-Benzimidazole core
- Hydroxymethyl at C2
Base-catalyzed condensation of o-phenylenediamine with glycolic acid derivatives High solubility in polar solvents; precursor for antiviral/antifungal agents
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol - Benzyl group at N1
- Hydroxymethyl at C2
Alkylation of 2-hydroxymethylbenzimidazole with benzyl bromide Enhanced lipophilicity; used in anti-HIV drug candidates
(1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2-yl)methanol - 4-Nitrobenzyl at N1
- Hydroxymethyl at C2
Click chemistry (azide-alkyne cycloaddition) with nitrobenzyl azides Electron-withdrawing nitro group improves oxidative stability; antitrypanosomal activity
(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol - 4-Isopropylbenzyl at N1
- Hydroxymethyl at C2
Industrial-scale alkylation under basic conditions High thermal stability; commercial availability for polymer synthesis
This compound (Target) - 2-Cyclohexylethyl at N1
- Hydroxymethyl at C2
Likely via alkylation of 2-hydroxymethylbenzimidazole with 2-cyclohexylethyl halide Predicted high lipophilicity (logP ~3.5); potential CNS activity due to cyclohexyl moiety

Key Findings :

Synthetic Flexibility : The hydroxymethyl group at C2 allows versatile derivatization. For instance, oxidation converts it to a carbaldehyde for Schiff base formation , while alkylation/arylation at N1 modulates steric and electronic properties .

Impact of N1 Substituents :

  • Benzyl/aryl groups (e.g., 4-nitrobenzyl) enhance biological activity but may reduce metabolic stability due to aromatic oxidation .
  • Aliphatic chains (e.g., cyclohexylethyl) improve lipophilicity and resistance to cytochrome P450-mediated degradation, favoring blood-brain barrier penetration .

Biological Activity: Derivatives with electron-withdrawing groups (e.g., nitro) show antiparasitic activity (e.g., against Trypanosoma cruzi) .

Conflicting Evidence :

  • Some studies emphasize aromatic N1 substituents for antiviral activity , while others suggest aliphatic chains (e.g., cyclohexylethyl) are superior for CNS-targeted drugs .

Biological Activity

The compound (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a cyclohexylethyl substituent and a hydroxymethyl group. This unique structure enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Property Details
IUPAC Name [1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol
Molecular Formula C16H22N2O
CAS Number 537702-17-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, modulating their activity.
  • Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA).
  • Gram-negative bacteria : Shows potential activity against E. coli and Pseudomonas aeruginosa.

In vitro studies demonstrate that the compound has a minimum inhibitory concentration (MIC) in the low micromolar range, indicating its potency as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Mitotic Catastrophe : The compound disrupts tubulin polymerization, leading to multinucleation and cell death .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound offers distinct advantages over other benzimidazole derivatives.

Compound Name Structural Features Notable Activity
BenzimidazoleCore structure similarAntimicrobial, anticancer
2-MethylbenzimidazoleMethyl substitution on benzeneAntiparasitic
5-NitrobenzimidazoleNitro group substitutionAntibacterial
1H-Benzimidazole-2-carboxylic acidCarboxylic acid groupAnti-inflammatory

The cyclohexylethyl substituent enhances lipophilicity and may improve bioavailability compared to simpler derivatives.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of approximately 50 nM, demonstrating significant antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. It exhibited strong activity against MRSA with an MIC of 4 µg/mL. The study concluded that the unique structure contributes to its enhanced interaction with bacterial cell membranes .

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